molecular formula C20H16O8 B12577849 (5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione CAS No. 201594-20-9

(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione

Cat. No.: B12577849
CAS No.: 201594-20-9
M. Wt: 384.3 g/mol
InChI Key: LAOYXEVHXSQMQD-JECHBYEQSA-N
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Description

The compound (5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione is a complex organic molecule characterized by its unique structure, which includes multiple hydroxyl groups and methoxy groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the benzodioxole ring: This can be achieved through cyclization reactions involving catechol derivatives.

    Introduction of hydroxyl and methoxy groups: These functional groups are usually introduced via electrophilic aromatic substitution reactions.

    Final cyclization and reduction steps: These steps are crucial for forming the final tetrahydroisobenzofuro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol: A simpler dihydroxybenzene derivative.

    Hydroquinone: Another dihydroxybenzene isomer with different substitution patterns.

    Veratrole: A dimethoxybenzene derivative.

Uniqueness

(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione: is unique due to its complex fused ring structure and the presence of both hydroxyl and methoxy groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

201594-20-9

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione

InChI

InChI=1S/C20H16O8/c1-25-15-3-8(2-12(21)19(15)23)16-9-4-13-14(28-7-27-13)5-10(9)18(22)11-6-26-20(24)17(11)16/h2-5,11,16-17,21,23H,6-7H2,1H3/t11-,16+,17-/m0/s1

InChI Key

LAOYXEVHXSQMQD-JECHBYEQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Origin of Product

United States

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